Product packaging for Demephion-O(Cat. No.:CAS No. 682-80-4)

Demephion-O

Cat. No.: B1215806
CAS No.: 682-80-4
M. Wt: 216.3 g/mol
InChI Key: IATBEFPCSHFQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Organophosphorus Compounds Research

Demephion-O belongs to the class of aliphatic organothiophosphate insecticides. chemnet.combcpcpesticidecompendium.org Organophosphorus compounds are a major group of pesticides characterized by a central phosphorus atom. The specific structure of this compound, containing a phosphorothioate (B77711) group (P=S), places it within the thion subclass of these compounds.

Research into organophosphorus compounds often focuses on their mechanism of action, which for this compound involves the inhibition of the enzyme acetylcholinesterase (AChE). herts.ac.ukherts.ac.uk AChE inhibitors disrupt the normal functioning of the nervous system in target organisms. The academic interest in compounds like this compound lies in understanding the structure-activity relationship, comparing its inhibitory potential to its thiol isomer (Demephion-S) and other organophosphates, and investigating its metabolic pathways.

Historical Perspective of this compound in Academic Discourse

Historically, this compound was not typically studied in isolation but as a component of the insecticide Demephion, which was a mixture of this compound and Demephion-S. bcpcpesticidecompendium.orgbcpcpesticidecompendium.org The name "demephion" was formally approved by the British Standards Institution and was later adopted by the International Organization for Standardization (ISO), with distinct common names also assigned to each isomer. bcpcpesticidecompendium.org

The technical material was produced by companies such as VEB Farbenfabrok Wolfen, Atlas, and Cyanamid. herts.ac.ukherts.ac.uk In academic literature, this compound is now largely considered an obsolete pesticide. herts.ac.ukherts.ac.uk This status means its production and widespread use have ceased, leading to a shift in research focus from efficacy and application to its environmental legacy, persistence, and potential for long-term contamination.

Rationale for Continued Academic Investigation of this compound

The primary rationale for the continued academic investigation of this compound stems from the significant lack of data regarding its environmental fate and ecotoxicology. herts.ac.ukherts.ac.uk While many active pesticides are extensively studied for regulatory purposes, obsolete compounds like this compound often have sparse publicly available data, creating knowledge gaps in environmental science.

Modern analytical techniques provide the tools to address these gaps. Research could focus on the following areas:

Degradation Pathways: Studies on other organophosphates demonstrate that degradation can occur through processes like hydrolysis and photolysis. nih.govmdpi.com Investigating the degradation of this compound in various environmental matrices (e.g., water, soil) could identify its transformation products and their persistence. nih.govfao.org For instance, the cleavage of the P-O bond is a known degradation pathway for similar compounds. mdpi.com

Analytical Method Development: There is a need to develop and validate sensitive analytical methods for detecting this compound and its potential metabolites in environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS), which are standard for pesticide analysis, would be central to this research. nih.govhh-ra.orgcdc.gov

Environmental Monitoring: The historical use of Demephion means that residues of this compound may still be present in certain environments. Targeted monitoring studies in areas of past application are warranted to understand its long-term distribution and behavior. mdpi.com The study of legacy pollutants is crucial for a complete understanding of the anthropogenic impact on ecosystems. epa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13O3PS2 B1215806 Demephion-O CAS No. 682-80-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

682-80-4

Molecular Formula

C5H13O3PS2

Molecular Weight

216.3 g/mol

IUPAC Name

dimethoxy-(2-methylsulfanylethoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C5H13O3PS2/c1-6-9(10,7-2)8-4-5-11-3/h4-5H2,1-3H3

InChI Key

IATBEFPCSHFQJS-UHFFFAOYSA-N

SMILES

COP(=S)(OC)OCCSC

Canonical SMILES

COP(=S)(OC)OCCSC

Other CAS No.

682-80-4

Pictograms

Acute Toxic

Origin of Product

United States

Advanced Methodologies for Demephion O Synthesis and Analog Generation

Chemical Synthesis Pathways and Reaction Mechanisms

The synthesis of Demephion-O, O,O-dimethyl O-[2-(methylsulfanyl)ethyl] phosphorothioate (B77711), involves the formation of a phosphorothioate linkage. The key challenge in the synthesis of Demephion and its isomers lies in controlling the thiono-thiolo rearrangement, which can lead to the formation of the S-isomer, Demephion-S (O,O-dimethyl S-[2-(methylsulfanyl)ethyl] phosphorothioate).

Exploration of O- and S-Isomer Specific Synthesis

The selective synthesis of either the O- or S-isomer of asymmetrically substituted organophosphorus compounds is a significant area of research. The choice of reactants, reaction conditions, and the nature of the leaving group on the phosphorus atom can influence the outcome of the reaction, favoring either kinetic or thermodynamic products.

A common route to phosphorothioates involves the reaction of a dialkyl phosphite (B83602) with a thiol or a mixture of an alkyl halide and thiourea. Mechanistic studies suggest that these reactions can proceed through the formation of a disulfide intermediate. The nucleophilic attack of the dialkyl phosphite on the disulfide can then lead to the formation of the P-S bond characteristic of the S-isomer.

Controlling the reaction conditions, such as temperature and solvent, is crucial in directing the synthesis towards the desired isomer. Lower temperatures generally favor the kinetic product, which in the case of many phosphorothioate syntheses is the O-isomer. The thiono-thiolo rearrangement, which converts the P=S (thiono) isomer to the P=O (thiolo) isomer, is often thermally induced. Therefore, maintaining a controlled temperature throughout the synthesis and purification process is critical for isolating this compound.

Novel Synthetic Routes for this compound Precursors

O,O-Dimethyl Phosphorochloridothioate: This precursor is typically synthesized from phosphorus trichloride (B1173362), methanol (B129727), and sulfur. One established method involves the reaction of phosphorus trichloride with methanol to form dimethyl phosphite, which is then reacted with sulfuryl chloride or chlorine in the presence of sulfur to yield the desired product. Novel approaches may focus on greener synthetic routes, minimizing the use of hazardous reagents and byproducts.

2-(Methylsulfanyl)ethanol: This precursor can be synthesized through various methods, including the reaction of 2-mercaptoethanol (B42355) with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. Alternative routes might explore the use of less toxic methylating agents and more environmentally benign reaction conditions.

Derivatization Strategies for Mechanistic Studies

To study the reaction mechanisms of this compound and its analogs, derivatization techniques are often employed to enhance the volatility and thermal stability of the compounds for analysis by gas chromatography-mass spectrometry (GC-MS). Silylation is a common derivatization method where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. This is particularly useful for analyzing any potential hydrolysis products or metabolites that may contain hydroxyl groups.

Another strategy involves the derivatization of the phosphorothioate group itself. This can be useful for distinguishing between the O- and S-isomers and for elucidating the pathways of their interconversion.

Characterization of Synthetic Intermediates and Reaction Byproducts

The synthesis of organophosphate pesticides can result in the formation of various impurities and byproducts. The identification and characterization of these compounds are crucial for understanding the reaction pathways and for ensuring the purity of the final product.

Common analytical techniques for the characterization of intermediates and byproducts include:

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for separating and identifying volatile compounds in a mixture.

High-Performance Liquid Chromatography (HPLC): Used for the separation of less volatile or thermally labile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecules, including the connectivity of atoms and the stereochemistry. ³¹P NMR is particularly valuable for characterizing organophosphorus compounds.

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation patterns of the compounds, aiding in their identification.

Table 1: Potential Byproducts in this compound Synthesis

Compound Name Potential Origin Significance
Demephion-S Thiono-thiolo rearrangement of this compound. Isomeric impurity that can affect the biological activity of the final product.
Tetraethyl pyrophosphate Side reaction during the synthesis of the phosphorus precursor. A highly toxic impurity that can be present in organophosphate pesticides.
2-Isopropyl-6-methyl-4-S-pyrimidinyl diethylthiophosphate (B1229741) (Isodiazinon) Impurity in related organophosphate pesticides, highlighting potential side reactions. Can have its own toxicological profile and may interfere with the desired activity.

It is important to note that the specific impurities present in a technical-grade pesticide can vary depending on the manufacturing process. A thorough analysis of reaction mixtures and final products is essential to identify and quantify any significant byproducts.

Environmental Dynamics and Transformation Pathways of Demephion O

Hydrolytic Degradation Kinetics and Mechanisms in Aquatic Systems

Hydrolysis is a primary mechanism for the degradation of organophosphate pesticides in aquatic environments. bbrc.innih.gov This chemical process involves the cleavage of the molecule by reaction with water, and its rate is significantly influenced by the pH of the surrounding medium. wikipedia.org

Influence of pH on Hydrolysis Rate

The stability of Demephion-O to hydrolysis is pH-dependent. While specific kinetic data is sparse, one study provides half-life values at 22°C across a range of pH values, indicating that the compound is most stable under neutral to slightly acidic conditions and degrades more rapidly under alkaline conditions. scielo.org.mx

Interactive Data Table: Hydrolytic Half-life of this compound at 22°C

pH Half-life (hours)
4 730
7 790
9 22

Data from Manual of Pesticide Residue Analysis Volume II. scielo.org.mx

This pattern is characteristic of many organophosphate esters, where base-catalyzed hydrolysis proceeds more rapidly than acid-catalyzed or neutral hydrolysis. wikipedia.org

Identification of Hydrolytic Transformation Products

Photolytic Degradation Processes in Environmental Matrices

Photolytic degradation, or photolysis, involves the breakdown of a chemical compound by light energy. This can be a significant degradation pathway for pesticides present on plant surfaces or in the upper layers of water bodies. bbrc.in

Wavelength-Dependent Photodegradation Kinetics

There is a lack of specific data on the wavelength-dependent photodegradation kinetics of this compound. The rate and extent of photolysis would depend on the absorption spectrum of the molecule and the intensity of solar radiation in the environment.

Structural Elucidation of Photolytic Products

Detailed research on the structural elucidation of photolytic products of this compound is not available. For organothiophosphate pesticides, photolytic reactions can involve oxidation of the P=S group to a P=O group (forming an oxon analog), cleavage of the side chain, and further degradation into smaller molecules.

Microbial and Biotic Transformation in Terrestrial and Aquatic Ecosystems

Microbial degradation is a critical process in the breakdown of pesticides in soil and aquatic systems. biotechrep.ir Various microorganisms have been shown to utilize organophosphates as a source of nutrients, leading to their detoxification. biotechrep.ir

Information specifically detailing the microbial and biotic transformation of this compound in terrestrial and aquatic ecosystems is not available in the reviewed scientific literature. Generally, the biodegradation of organophosphate pesticides can occur through enzymatic hydrolysis, mediated by enzymes such as phosphotriesterases, which cleave the ester bonds of the pesticide molecule. biotechrep.ir The rate of microbial degradation is influenced by factors such as soil type, temperature, moisture, and the composition of the microbial community. biotechrep.ir

Characterization of Microorganisms Involved in Biodegradation

Specific studies identifying and characterizing microorganisms, such as bacteria and fungi, that are capable of biodegrading this compound are not available in the reviewed scientific literature. Research on the microbial degradation of other organophosphates, like methyl parathion (B1678463) and diazinon, has identified various bacterial genera, including Pseudomonas, Bacillus, and Flavobacterium, as being capable of breaking down these compounds. scialert.netresearchgate.netaustinpublishinggroup.com However, no such research has been specifically conducted for this compound.

Metabolic Pathways in Environmental Microbes

Detailed metabolic pathways for the degradation of this compound in environmental microbes have not been elucidated in the available scientific literature. For other organophosphates, degradation pathways often involve hydrolysis, oxidation, and the breaking of ester bonds, leading to the formation of less toxic metabolites. mdpi.com Fungi and bacteria utilize a range of enzymatic pathways to metabolize complex organic molecules. researchgate.netnih.govmdpi.com Without specific studies on this compound, it is not possible to detail its metabolic fate in the environment.

Factors Influencing Microbial Degradation Efficiency

General factors known to influence the microbial degradation of pesticides include the chemical structure of the pesticide, temperature, pH, soil moisture, nutrient availability, and the concentration of the compound. researchgate.netglobalscienceresearchjournals.orgnih.gov The efficiency of degradation is also dependent on the presence and abundance of competent microbial populations. mdpi.com However, no studies have been found that specifically investigate how these factors influence the degradation efficiency of this compound.

Sorption and Mobility in Soil and Sediment Systems

Quantitative data on the sorption and mobility of this compound in soil and sediment, such as the soil adsorption coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (Koc), are not available. The sorption of pesticides to soil particles is a critical process that affects their mobility and potential to contaminate groundwater. chemsafetypro.com Factors influencing sorption include soil organic matter content, clay content, pH, and the chemical properties of the pesticide itself. nih.govresearchgate.net For instance, studies on other organophosphates like dimethoate (B1670662) and fenthion (B1672539) have determined their Freundlich sorption coefficients (Kf) in different soil types. researchgate.net Without such data for this compound, its potential for leaching and runoff cannot be accurately assessed.

Volatilization and Atmospheric Transport Considerations

There is no specific information available regarding the volatilization potential or atmospheric transport of this compound. The tendency of a pesticide to volatilize from soil or plant surfaces is influenced by its vapor pressure and Henry's Law constant. usda.govnih.gov Compounds with the potential for long-range atmospheric transport can be deposited in remote ecosystems, far from their point of application. researchgate.netnih.govresearchgate.net The lack of data on the physicochemical properties related to the volatility of this compound prevents any assessment of its atmospheric fate.

Ecotoxicological Mechanisms and Non Target Organism Interactions of Demephion O

Multi-Contaminant Interactions and Synergistic Effects

While specific research detailing multi-contaminant interactions and synergistic effects directly involving Demephion-O is limited in the available literature, its classification as an organophosphate insecticide suggests a potential for such interactions. Organophosphates are known to interfere with enzymatic pathways, and when combined with other chemical stressors, they can lead to amplified toxicological outcomes nih.gov. Studies on other organophosphate and carbamate (B1207046) pesticide mixtures have demonstrated synergistic effects, resulting in enhanced acetylcholinesterase inhibition and increased mortality in aquatic organisms like salmon, even at concentrations that are sublethal when the pesticides are present individually nih.gov. Similarly, research on other insecticide classes has shown that combinations with other agrochemicals, such as fungicides, can lead to synergistic toxicity in non-target insects like bumblebees nih.gov.

Biomarker Development for Ecotoxicological Assessment in Environmental Monitoring

The development of biomarkers is crucial for effective environmental monitoring and the early assessment of ecotoxicological risks posed by chemical contaminants like this compound. Biomarkers are defined as measurable alterations in biological responses—ranging from molecular and cellular changes to physiological and behavioral disturbances—that are indicative of exposure to environmental pollutants and their subsequent toxic effects ijpbs.comredalyc.orgscielo.org.mx. These indicators provide an early warning system, allowing for the detection of adverse impacts before overt signs of damage or population-level effects become apparent ijpbs.com.

For Demephion exposure, urinary metabolites such as dimethylthiophosphate (B1231629) (DMTP) have been identified as potential non-invasive biomarkers. The monitoring of DMTP levels in agricultural workers could enable real-time assessment of exposure to Demephion and related organophosphates vulcanchem.com. Beyond specific metabolite detection, a broader range of biomarkers can be employed in ecotoxicological assessments. These include changes in enzyme activity (such as AChE itself), protein expression, oxidative stress markers, and DNA damage ijpbs.com.

The integration of multiple biomarkers into a comprehensive index can enhance the sensitivity and specificity of environmental monitoring programs. Such integrated approaches allow for a more robust evaluation of the ecotoxic potential of aquatic and terrestrial sites nih.gov. Sentinel species, organisms exhibiting high sensitivity to specific pollutants, also play a vital role by acting as ecological health indicators, signaling the onset of anthropogenic impacts ijpbs.com. Utilizing these advanced biomarker strategies is essential for accurately assessing the risks associated with legacy or intermittently used pesticides like this compound and for informing effective environmental management practices.

Advanced Analytical Methodologies for Detection and Quantification of Demephion O

Chromatographic Techniques for Trace Analysis

Chromatographic methods, often coupled with sensitive detectors, are the cornerstone for analyzing trace levels of pesticides like Demephion-O.

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. For organophosphorus pesticides like this compound, GC-MS/MS offers enhanced selectivity and sensitivity compared to single quadrupole MS or other detectors. The technique involves separating compounds based on their volatility and polarity in a GC column, followed by ionization and fragmentation in the mass spectrometer. Tandem mass spectrometry (MS/MS) allows for multiple reaction monitoring (MRM), where specific precursor ions are selected, fragmented, and their product ions are monitored, significantly reducing background noise and improving specificity. rsc.orgepa.goveurl-pesticides.euhpst.czchromatographyonline.comeurl-pesticides.eu

While specific published GC-MS/MS methods detailing parameters such as detection limits or recovery rates for this compound were not extensively found in the reviewed literature, the general principles apply. This compound has a theoretical molecular ion at m/z 216.0044, which can serve as a precursor ion for MS/MS analysis. nih.govcardiff.ac.uk GC-MS/MS methods for other organophosphorus pesticides typically involve capillary columns (e.g., DB5-MS) and triple quadrupole mass analyzers operating in MRM mode. eurl-pesticides.eusilcotek.comnih.govlcms.cz The optimization of GC conditions, such as oven temperature programs and carrier gas flow rates, is critical for achieving adequate separation and sensitivity. epa.govprotocols.ioepa.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is highly effective for analyzing compounds that are less volatile or thermally labile, including some organophosphorus pesticides. A specific method for this compound separation using High-Performance Liquid Chromatography (HPLC) has been reported, utilizing a Newcrom R1 reverse-phase column. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, with formic acid being recommended for Mass Spectrometry (MS) compatible applications. sielc.cominchem.org This approach allows for scalable separation and is suitable for preparative isolation and MS detection.

LC-MS/MS offers high sensitivity and selectivity, often employing electrospray ionization (ESI) in either positive or negative modes. hpst.czeurl-pesticides.euresearchgate.netwikipedia.orghmdb.ca For this compound, LC-MS/MS would involve selecting appropriate precursor and product ion transitions for MRM to achieve sensitive and specific quantification. While detailed method parameters such as specific MS/MS transitions or validated limits of detection (LODs) and quantification (LOQs) for this compound using LC-MS/MS were not explicitly detailed in the provided search results, the general applicability of LC-MS/MS for organophosphate analysis is well-established. eurl-pesticides.euscribd.com

Gas Chromatography coupled with a Flame Photometric Detector (GC-FPD), particularly when operated in phosphorus mode, is a selective and sensitive technique for detecting organophosphorus compounds. eurl-pesticides.eunih.govepa.gov Solid-Phase Extraction (SPE) is often employed as a sample preparation technique to extract and pre-concentrate this compound from environmental matrices before GC-FPD analysis, thereby removing interfering substances. eurl-pesticides.euepa.govmetrologyservice.com.uaresearchgate.net

A study reported the analysis of Demephion (which includes this compound) in vegetables using Solid-Phase Microextraction (SPME) followed by GC-FPD. researchgate.net The method utilized an 85 μm polyacrylate (PA) fiber with optimized conditions including a 30-minute extraction time at room temperature, 10% NaCl addition, and desorption at 260 °C for 11 minutes. researchgate.net The method demonstrated limits of detection (LODs) and quantification (LOQs) in the range of 0.01–0.14 μg/L and 0.03–0.42 μg/L, respectively, for eleven organophosphorus pesticides. researchgate.net General SPE procedures for organophosphates involve extraction with solvents like acetone (B3395972) or methylene (B1212753) chloride, followed by cleanup using sorbents such as graphitized carbon black (GCB) and primary secondary amine (PSA) cartridges. nih.gov The FPD's high selectivity for phosphorus (>10⁶) and low detection limits (~0.050 pg) make it suitable for trace analysis of organophosphorus compounds. eurl-pesticides.eu

Spectroscopic Methods for Environmental Monitoring and Identification

Spectroscopic techniques provide valuable information for the identification and characterization of chemical compounds, including this compound. Mass spectrometry, as discussed under GC-MS and LC-MS, is a primary spectroscopic tool used for identification based on mass-to-charge ratios and fragmentation patterns. nih.govcardiff.ac.ukresearchgate.net this compound has a theoretical molecular ion at m/z 216.0044, with potential fragment ions that can aid in its identification. nih.govcardiff.ac.uk

While detailed spectroscopic analyses (e.g., Infrared (IR), Nuclear Magnetic Resonance (NMR), or UV-Visible spectroscopy) specifically applied to this compound for environmental monitoring were not found in the initial search, these techniques are fundamental for compound characterization. NMR spectroscopy, for instance, provides detailed structural information by analyzing the magnetic properties of atomic nuclei, and IR spectroscopy identifies functional groups through vibrational frequencies. oneonta.eduspectrabase.com Such methods would typically be used in conjunction with chromatographic separation or for reference standard characterization.

Biosensor Development for Real-Time Environmental Screening

Biosensors offer the potential for rapid, sensitive, and on-site detection of analytes. They typically consist of a biological recognition element (e.g., enzyme, antibody, aptamer) coupled with a signal transduction system. chromatographyonline.comspectrabase.comchemicalbook.com Organophosphate pesticides are known acetylcholinesterase (AChE) inhibitors, a property that can be exploited in biosensor development. nih.gov AChE-based biosensors can detect organophosphates by measuring the inhibition of enzyme activity, which can be transduced into an electrochemical or optical signal. spectrabase.comcdc.gov

However, specific biosensor development or applications targeting this compound were not identified in the provided search results. Research in biosensing for environmental screening is advancing rapidly, with applications focusing on various contaminants and pathogens, but direct methods for this compound remain an area for potential development. chromatographyonline.comeurl-pesticides.euspectrabase.comchemicalbook.comcdc.gov

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is critical for the successful analysis of this compound, particularly in complex matrices like soil, water, or food, which can contain interfering substances. Extraction aims to isolate the analyte from the matrix, while cleanup steps remove co-extracted matrix components that could affect chromatographic separation or detector performance. bioline.org.brchromatographyonline.comdrawellanalytical.com

Common extraction techniques for organophosphorus pesticides, which would be applicable to this compound, include:

Solvent Extraction: Using solvents such as acetone, hexane, acetonitrile, or methylene chloride, often in combination with water or other co-solvents. epa.govinchem.orgresearchgate.netbioline.org.brepa.gov

Solid-Phase Extraction (SPE): Utilizing sorbent materials (e.g., C18, ENVI-Carb, PSA) to retain analytes from a liquid sample, followed by elution with an organic solvent. SPE is effective for both extraction and cleanup. eurl-pesticides.eulcms.czprotocols.ioepa.govinchem.orgresearchgate.netbioline.org.brepa.gov

Solid-Phase Microextraction (SPME): A solvent-free technique where analytes are adsorbed onto a coated fiber, followed by thermal desorption or solvent extraction. metrologyservice.com.uaresearchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A versatile sample preparation method that combines extraction and cleanup steps, adaptable for various matrices. hpst.czbioline.org.brepa.gov

For environmental samples like soil and sediments, extraction may require more exhaustive methods due to analyte binding to the matrix. bioline.org.brepa.gov Cleanup procedures often involve column chromatography on materials like Florisil or silica (B1680970) gel to remove fats, pigments, and other interferences. inchem.orgresearchgate.netbioline.org.br The choice of sample preparation technique depends heavily on the matrix type, the concentration of the analyte, and the analytical method employed. chromatographyonline.comdrawellanalytical.com

Metabolite Profiling and Biotransformation Product Characterization of Demephion O

Identification and Structural Elucidation of Major Metabolites

The metabolism of Demephion-O likely proceeds through two primary phases of biotransformation. Phase I reactions typically involve oxidation, hydrolysis, and reduction, which introduce or expose functional groups. researchgate.net Phase II reactions then involve the conjugation of these modified compounds with endogenous molecules to facilitate their excretion. researchgate.net

A key metabolic pathway for organothiophosphate insecticides containing a thioether linkage, such as this compound, is the oxidation of the sulfur atom. neptjournal.com This process leads to the formation of more polar and often more toxic metabolites, specifically the corresponding sulfoxide (B87167) and sulfone analogs.

The initial oxidation step converts the thioether group to a sulfoxide. This reaction is typically catalyzed by cytochrome P450 monooxygenases in biological systems. Further oxidation of the sulfoxide results in the formation of the sulfone metabolite. These oxidative metabolites are generally more water-soluble than the parent compound, which can influence their environmental mobility and bioavailability.

Table 1: Postulated Major Oxidative Metabolites of this compound

Parent CompoundMetaboliteChemical Transformation
This compoundThis compound sulfoxideOxidation of the thioether sulfur
This compound sulfoxideThis compound sulfoneFurther oxidation of the sulfoxide

Note: This table is based on established metabolic pathways for organothiophosphate insecticides and represents the expected transformation products of this compound.

In addition to oxidation, this compound is expected to undergo hydrolysis. The ester linkages in the molecule are susceptible to cleavage by esterase enzymes, a common detoxification pathway for organophosphorus insecticides. researchgate.net Hydrolysis can result in the formation of dialkyl phosphates and a substituted ethylthio moiety.

Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions. These processes, such as glucuronidation or sulfation, increase the water solubility of the metabolites, facilitating their elimination from the body. researchgate.net

Kinetic Studies of Metabolite Formation and Degradation

Table 2: General Kinetic Parameters for Organophosphate Degradation

Kinetic ModelDescriptionTypical Application
First-Order KineticsThe rate of degradation is proportional to the concentration of the compound.Commonly used to describe the dissipation of pesticides in soil and water. epa.gov
Double First-Order in Parallel (DFOP)Describes a biphasic degradation pattern with an initial rapid phase followed by a slower phase.Often provides a better fit for pesticide degradation in complex environmental matrices. epa.gov

This table presents general kinetic models applicable to pesticide degradation and is not based on specific experimental data for this compound.

Environmental Persistence and Mobility of Transformation Products

The environmental persistence and mobility of this compound's transformation products are key factors in assessing their potential for environmental contamination. The persistence of a pesticide and its metabolites is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. fao.org

The hydrolysis products of organophosphorus insecticides have been shown to be significantly more mobile in soil than their parent compounds. oup.comnova.edu This increased mobility is attributed to their higher water solubility and lower sorption to soil organic matter. nih.gov Consequently, while the parent this compound might be less mobile, its degradation products could have a greater potential to leach into groundwater.

Bioavailability of this compound Metabolites in Environmental Systems

The bioavailability of this compound metabolites, which is their availability for uptake by living organisms, is influenced by their physicochemical properties and their interaction with environmental matrices. The increased water solubility of metabolites like sulfoxides, sulfones, and hydrolysis products generally leads to higher bioavailability in aquatic systems. nih.gov

In soil, the bioavailability of these transformation products will depend on factors such as soil type, organic matter content, and pH. nova.edu Metabolites that are more mobile are also likely to be more bioavailable to soil organisms and plants. The potential for bioaccumulation, the process by which a substance is absorbed by an organism at a rate greater than its elimination, is a concern for persistent and lipophilic compounds. While the primary metabolites of this compound are expected to be more polar and less likely to bioaccumulate than the parent compound, a comprehensive assessment would require specific experimental data.

Ecological Implications and Resistance Mechanisms in Agricultural Ecosystems

Impact on Non-Target Organism Populations within Agro-ecosystems

Demephion-O poses risks to various non-target organisms within agricultural landscapes. As an organophosphate, it is broadly toxic to insects and can impact beneficial arthropods, including pollinators and natural enemies of pests. Organophosphates, as a class, are known to affect a range of non-target organisms such as earthworms, fish, birds, and aquatic invertebrates mdpi.com. Specifically, Demephion is classified as harmful to aquatic life with long-lasting effects and exhibits acute toxicity nih.gov. Pesticides can enter aquatic environments through various pathways, including surface runoff, erosion, and leaching from agricultural fields, potentially affecting aquatic ecosystems sumitomo-chem.co.jp.

Table 7.1.1: General Ecotoxicological Classification of Demephion

Organism GroupClassification / ImpactSource
Aquatic Life (General)Harmful to aquatic life with long lasting effects nih.gov
Aquatic Life (General)Acute Toxicity Category 2 nih.gov
Terrestrial InvertebratesPotential risks to non-target organisms (e.g., earthworms) mdpi.com
Aquatic InvertebratesHigh sensitivity (e.g., crustaceans) mdpi.com
Beneficial InsectsPotential risks to non-target organisms (e.g., bees) mdpi.com
BirdsPotential risks to non-target organisms mdpi.com
FishPotential risks to non-target organisms mdpi.com

Evolution of Insecticide Resistance in Target Pest Species

The continuous application of insecticides like this compound exerts selective pressure on pest populations, leading to the evolution of resistance. This process is driven by genetic changes within the pest species, altering their susceptibility to the pesticide.

Table 7.2.1.1: Molecular Basis of Organophosphate Resistance

MechanismGenetic Basis / Molecular TargetExample Organisms / ContextSource
Target-Site InsensitivityMutations in Acetylcholinesterase (AChE) geneVarious insect species nih.goviaea.org
Target-Site InsensitivityTrp251Ser or Trp251Leu mutations in esterase E3 geneInsects (general), Cochliomyia hominivorax nih.govplos.org
Increased Target Gene DosageDuplication of target genes (e.g., ace genes)Mites (H. destructor) biorxiv.org
Enhanced DetoxificationUpregulation of detoxifying enzymes (e.g., esterases, cytochrome P450s)General mechanism in insects nih.gov

Resistance developed against one organophosphate insecticide can often confer resistance to other structurally similar compounds within the organophosphate class. This phenomenon, known as cross-resistance, occurs when a genetic mutation or metabolic change that confers resistance to one pesticide also affects the efficacy of others. For example, resistance mechanisms identified in pest populations can lead to reduced susceptibility to multiple organophosphates due to shared biochemical pathways or target sites nih.govgardp.org. This implies that a pest population resistant to this compound might also exhibit reduced susceptibility to other organophosphate insecticides.

Risk Assessment Methodologies for Environmental Compartments

Environmental risk assessment (ERA) is a critical process for evaluating the potential adverse effects of pesticides on ecosystems. Methodologies are employed to quantify these risks, particularly in sensitive environmental compartments like aquatic ecosystems.

Assessing the risk of pesticides in aquatic ecosystems typically involves a multi-step process. Key methodologies include the comparison of Predicted Environmental Concentrations (PEC) with Predicted No-Effect Concentrations (PNEC) eeer.org. A comprehensive ERA framework generally encompasses problem formulation, hazard identification, release assessment, exposure assessment, consequence assessment, risk estimation, and risk evaluation europa.eu. Pesticides can enter aquatic systems through various routes, including surface runoff, erosion, and leaching from treated fields sumitomo-chem.co.jp. Risk assessments often utilize a tiered approach, allowing for progressively refined evaluations of ecological impacts and exposure scenarios sumitomo-chem.co.jp. Tools like the USEtox methodology and integrated impact indices are employed to quantify hazards and risks in aquatic environments mdpi.com.

Table 7.4.1.1: Key Components of Environmental Risk Assessment Methodologies

Stage/ComponentDescriptionRelevant Methodologies/ConceptsSource
Problem Formulation Defining the scope and objectives of the risk assessment.Stakeholder consultation, preliminary risk workshops europa.euinpex.com.au
Hazard Identification Identifying the intrinsic hazardous properties of the substance.Literature review, toxicity data analysis europa.eu
Release Assessment Estimating the amount of the substance released into the environment.Modeling, monitoring data eeer.orgeuropa.eu
Exposure Assessment Determining the concentration and duration of exposure for different environmental compartments and organisms.PEC estimation, fate and transport modeling eeer.orgeuropa.eu
Consequence Assessment Evaluating the potential adverse effects on organisms and ecosystems based on exposure levels.Dose-response curves, ecotoxicity data europa.eu
Risk Estimation Combining hazard and exposure information to estimate the probability and magnitude of adverse effects.PEC/PNEC ratio, Risk Quotient (RQ) eeer.orgeuropa.eu
Risk Evaluation Determining the acceptability of the estimated risk and identifying necessary risk management measures.Comparison with regulatory standards, decision-making frameworks europa.eu

Compound Names Mentioned:

this compound

Demephion

Demephion-S

Organophosphates (as a chemical class)

Terrestrial Ecosystem Risk Assessment for this compound

The assessment of chemical risks to terrestrial ecosystems is a complex but crucial aspect of environmental protection, particularly for agricultural chemicals. This evaluation involves understanding how a substance, such as this compound, might enter the environment, its persistence and movement within soil and associated biota, and its potential to cause adverse effects on non-target terrestrial organisms. For this compound, a largely obsolete organophosphorus insecticide and acaricide, a comprehensive terrestrial ecosystem risk assessment is significantly hampered by a notable lack of publicly available, specific data.

Environmental Fate and Transport in Terrestrial Ecosystems

Understanding the environmental fate of this compound is fundamental to assessing its terrestrial ecosystem risk. This includes its persistence in soil, its mobility, and its degradation pathways. Persistence is often quantified by soil half-life (DT50), while mobility is influenced by factors such as water solubility and adsorption to soil particles (indicated by Koc values).

While specific data for this compound is scarce, information on its isomer, Demephion-S, suggests moderate environmental persistence and high mobility. The octanol-water partition coefficient (log Kow) for Demephion-S is approximately 1.5, indicating a tendency to dissolve in water and potentially move through soil profiles vulcanchem.com. However, for this compound itself, key parameters such as aerobic and anaerobic soil half-lives, adsorption coefficient (Koc), and water solubility are listed as "Not Listed" in available databases pesticideinfo.orgbiosynth.com. This absence of data prevents a robust characterization of its environmental behavior in terrestrial settings.

Table 1: Environmental Fate Parameters for this compound

ParameterValue for this compoundNotes/Source
Log KowNot Listed pesticideinfo.org
Soil Half-life (days)Not Listed pesticideinfo.org
Mobility in SoilNot Listed pesticideinfo.orgbiosynth.com
Water SolubilityNot Listed pesticideinfo.org
Persistence in SoilNot Listed biosynth.com
Adsorption Coefficient (Koc)Not Listed pesticideinfo.org

Note: Data for Demephion-S (an isomer) suggests a Log Kow of approximately 1.5 and a soil half-life of 7-14 days, indicating moderate persistence and high mobility. vulcanchem.com

Ecotoxicity to Terrestrial Organisms

This compound functions as an acetylcholinesterase inhibitor, a mechanism common to organophosphates that leads to neurotoxicity in target pests. This mode of action also poses risks to non-target terrestrial organisms, including beneficial insects, soil invertebrates, and vertebrates. However, detailed ecotoxicity studies specifically for this compound across various terrestrial species are largely unavailable.

Available information indicates a high alert for acute toxicity in mammals and classifies this compound as a neurotoxicant herts.ac.uk. General warnings suggest it can be toxic to non-target organisms cymitquimica.com. However, specific endpoints like LC50 (Lethal Concentration 50%) or EC50 (Effective Concentration 50%) values for terrestrial invertebrates (e.g., earthworms, beneficial arthropods), plants, or soil microorganisms are not listed or are described as "Insufficiently Studied" pesticideinfo.org. This data gap makes it challenging to establish Predicted No-Effect Concentrations (PNECs) for terrestrial ecosystems.

Table 2: Terrestrial Ecotoxicity Endpoints for this compound

Organism GroupEndpointValue for this compoundNotes/Source
Soil Invertebrates (e.g., Earthworms)Acute ToxicityInsufficiently Studied pesticideinfo.org
Soil Invertebrates (e.g., Earthworms)Chronic ToxicityInsufficiently Studied pesticideinfo.org
Non-target Terrestrial Arthropods (e.g., Bees)Acute ToxicityInsufficiently Studied pesticideinfo.org
Terrestrial Vertebrates (e.g., Birds)Acute ToxicityInsufficiently Studied pesticideinfo.org
Terrestrial Vertebrates (e.g., Mammals)Acute ToxicityHigh Alert herts.ac.uk
Terrestrial Vertebrates (e.g., Mammals)Chronic ToxicityInsufficiently Studied pesticideinfo.org
PlantsToxicityInsufficiently Studied pesticideinfo.org
Soil MicroorganismsToxicityInsufficiently Studied pesticideinfo.org

Note: this compound is an acetylcholinesterase inhibitor and neurotoxin, indicating a potential for adverse effects on nervous systems of various organisms. herts.ac.uk

Bioaccumulation Potential in Terrestrial Food Webs

Bioaccumulation refers to the accumulation of a substance in an organism over time, while biomagnification describes its increasing concentration up the food chain. For terrestrial ecosystems, this involves assessing the potential for chemicals to be taken up by soil organisms, plants, and subsequently transferred to higher trophic levels, including birds and mammals.

Data regarding the bioaccumulation potential of this compound in terrestrial organisms is notably absent biosynth.com. General principles suggest that bioaccumulation in terrestrial animals is often lower than in aquatic counterparts, influenced by factors like diet, metabolism, and excretion rates, including exhalation sci-hub.seeuropa.eu. However, without specific data such as bioconcentration factors (BCF) or relevant partition coefficients (e.g., log Koa), a definitive assessment of this compound's bioaccumulation potential in terrestrial food webs cannot be made.

Table 3: Bioaccumulation Potential of this compound

ParameterValue for this compoundNotes/Source
Bioaccumulation PotentialNo data available biosynth.com
Log Koa (Octanol-Air Partition Coefficient)Not Listed
BCF in Terrestrial OrganismsNot Listed
Potential for Biomagnification in Terrestrial Food WebsNot ListedGeneral principles suggest terrestrial bioaccumulation is often lower than aquatic, influenced by metabolism and exhalation, but specific data for this compound is lacking. sci-hub.seeuropa.eu

Risk Characterization and Data Gaps

A comprehensive terrestrial ecosystem risk assessment typically involves comparing predicted environmental concentrations (PECs) with established no-effect levels (e.g., PNECs or NOECs) derived from ecotoxicity data. Given the significant data gaps identified for this compound concerning its environmental fate, mobility, terrestrial ecotoxicity across various species, and bioaccumulation potential, a robust risk characterization for terrestrial ecosystems is not feasible. The lack of specific data, coupled with its classification as largely obsolete, suggests that detailed modern risk assessments may not have been conducted or made publicly available.

Future Research Directions and Translational Perspectives

Development of Predictive Models for Environmental Fate and Ecotoxicity

Predicting how a chemical like Demephion-O will behave in the environment and its potential to cause harm is a cornerstone of modern environmental risk assessment. researchgate.net Future research will increasingly rely on computational and mathematical models to forecast environmental fate and ecotoxicity, reducing the need for extensive and time-consuming experimental studies. mdpi.com

A primary focus is the development and refinement of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models. springernature.comresearchgate.net These models establish a mathematical correlation between the molecular structure of a chemical and its physicochemical properties or biological activity. springernature.comresearchgate.net For this compound, QSAR models could predict key environmental parameters such as soil sorption, water solubility, and potential for bioaccumulation based on its distinct chemical structure. researchgate.netnih.gov The main goal of QSAR/QSTR models is to identify dependable connections between biological activity or toxicity and the molecular descriptors of a compound, which can be determined experimentally or theoretically. springernature.com This allows for the design of new structures with better target properties and improved safety profiles. springernature.com

The development of robust QSAR models for organophosphates involves several key steps, including data collection from diverse compounds, calculation of molecular descriptors, and rigorous statistical validation. nih.govtandfonline.com These models have shown strong predictive capabilities for endpoints like the bioconcentration factor (BCF) in aquatic organisms. nih.gov For instance, models developed for a range of organophosphates have demonstrated high internal and external validation statistics, indicating their reliability. nih.gov Factors such as molecular mass and the presence of specific chemical groups have been identified as significant influencers of bioaccumulation. nih.gov

Future models will likely incorporate more complex algorithms, such as machine learning and artificial intelligence, to handle large datasets and improve predictive accuracy. tandfonline.comtandfonline.com These advanced models can better capture non-linear relationships between chemical structure and toxicological outcomes, providing a more nuanced understanding of the risks posed by this compound and its transformation products. whiterose.ac.uk

Table 1: Key Parameters in Predictive Modeling for this compound

Parameter Description Modeling Approach Importance for this compound
Soil Sorption Coefficient (Koc) Measures the tendency of a chemical to bind to soil organic matter. QSAR, Regression Models Predicts leaching potential and availability in soil.
Bioconcentration Factor (BCF) Indicates the extent of chemical accumulation in an organism from water. QSAR, Pharmacokinetic Models Assesses the risk of bioaccumulation in aquatic food webs. nih.gov
Half-life (DT50) The time required for 50% of the compound to degrade in a specific medium (e.g., soil, water). Kinetic Models, QSAR Estimates persistence in different environmental compartments. geoscienceworld.org
Acute Aquatic Toxicity (LC50) The concentration lethal to 50% of a test population (e.g., fish, daphnids) over a short period. QSTR, Read-Across Predicts immediate risk to aquatic ecosystems. whiterose.ac.uk
Receptor Binding Affinity The strength of interaction with biological targets, such as acetylcholinesterase. Molecular Docking, QSAR Helps elucidate the mechanism of toxicity and predict potency. tandfonline.com

Integration of Omics Technologies in this compound Research

Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, systems-level approach to understanding the biological impacts of chemical exposures. researchgate.net By providing a comprehensive snapshot of molecular changes within an organism, these technologies can reveal the mechanisms of toxicity for this compound, identify sensitive biomarkers of exposure, and improve risk assessment. nih.gov

Transcriptomics , the study of the complete set of RNA transcripts, can identify genes and cellular pathways that are altered following exposure to this compound. nih.gov Studies on other organophosphates have successfully used transcriptomics to link gene expression changes to higher-level effects on development and reproduction. nih.govmdpi.com For example, exposing organisms like zebrafish or fathead minnows to organophosphates has revealed significant changes in gene expression related to neurological development, metabolism, and stress response. mdpi.comnih.gov This approach can help establish transcriptional points of departure (TPODs) that are consistent with chronic toxicity data, potentially reducing the reliance on long-term animal testing. mdpi.com

Proteomics focuses on the large-scale study of proteins, including their structure and function. nih.gov Since organophosphates like this compound act by covalently modifying proteins, particularly enzymes like acetylcholinesterase, proteomics is crucial for identifying the full range of protein targets. nih.govnih.gov Activity-based protein profiling (ABPP) is a chemoproteomic platform that has been used to define the targets of various organophosphates in mammalian tissues, revealing numerous secondary targets beyond acetylcholinesterase. nih.govacs.org Applying these techniques to this compound could uncover previously unknown mechanisms of action and off-target effects. acs.org

Metabolomics , the analysis of metabolites within an organism, can provide a functional readout of the physiological state and identify metabolic pathways disrupted by this compound. Profiling platforms have shown that organophosphates can dysregulate critical metabolic pathways, such as those involving endocannabinoids. acs.org

Table 2: Application of Omics Technologies in this compound Research

Omics Field Core Focus Potential Application for this compound Key Insights
Transcriptomics Gene expression (RNA) Identify differentially expressed genes in exposed organisms (e.g., fish, invertebrates). nih.gov Elucidate toxicity pathways, develop sensitive biomarkers of exposure. nih.gov
Proteomics Protein abundance and modification Profile protein adducts and changes in protein levels in target tissues. nih.gov Identify primary and secondary molecular targets, understand mechanisms of action. nih.govacs.org
Metabolomics Metabolite profiles Analyze changes in small-molecule metabolites (e.g., lipids, amino acids) in biofluids or tissues. Reveal functional metabolic disruptions and physiological responses. acs.org
Toxicogenomics Integrating omics data with toxicology Link molecular changes to adverse outcomes (e.g., reproductive failure, developmental abnormalities). Improve risk assessment by connecting molecular initiating events to population-level effects. routledge.com

Green Chemistry Principles in Organophosphorus Compound Design

The principles of green chemistry provide a framework for designing chemical products and processes that are safer, more efficient, and environmentally benign. yale.edu Applying these principles to the design of new pesticides is a critical future direction aimed at creating effective alternatives to compounds like this compound that have a reduced environmental footprint. researchgate.netrsc.org

A key principle is Designing Safer Chemicals , where new molecules are intentionally designed to have high efficacy against target pests but low toxicity to non-target organisms, including humans and beneficial insects. yale.edu This involves modifying the chemical structure to alter properties like binding affinity to the target enzyme in pests versus non-pests, or to enhance biodegradability. nih.gov

Another important principle is Design for Degradation . yale.edu This involves creating molecules that break down into harmless substances in the environment after their intended use, preventing persistence and long-term contamination. yale.edu Research into the synthesis of organophosphorus compounds is increasingly focused on developing biodegradable alternatives.

Furthermore, green chemistry emphasizes the use of Renewable Feedstocks and Atom Economy , which seeks to maximize the incorporation of all materials used in the synthesis into the final product. yale.edu Synthetic chemists are exploring novel, eco-friendly methodologies for creating organophosphorus compounds that avoid hazardous reagents and minimize waste generation. researchgate.netrsc.org These approaches include using solvent-free reaction conditions, catalytic reagents instead of stoichiometric ones, and energy-efficient methods like microwave or visible-light-driven reactions. rsc.org The ultimate goal is to move away from reliance on finite resources like phosphate (B84403) rock and energy-intensive processes that generate toxic by-products. rsc.org

Advanced Remediation Strategies for Environmental Contamination

Where contamination with this compound has already occurred, advanced remediation strategies are needed to effectively remove it from soil and water. uni.lu Future research is focused on developing more efficient, cost-effective, and environmentally friendly cleanup technologies. uaeu.ac.ae

Bioremediation utilizes microorganisms, such as bacteria and fungi, to break down contaminants into less harmful substances. oup.com Many microbes have been isolated that can degrade organophosphorus pesticides, often using them as a source of carbon or phosphorus. mdpi.comnih.gov The key enzymes involved, such as organophosphate hydrolases (OPH) and phosphotriesterases (PTE), are capable of hydrolyzing the P-O, P-F, P-S, and P-CN bonds found in these compounds. koreascience.krnih.gov Future work will involve genetic engineering of these microbes to enhance their degradation efficiency and the use of cell-free enzyme systems to avoid the release of genetically modified organisms into the environment. researchgate.netfrontiersin.org

Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. researchgate.net Certain plant species can take up organophosphorus compounds from soil and water, metabolizing them into less toxic forms. researchgate.netresearchgate.net This "green evolution technology" is cost-effective and can be applied over large areas. researchgate.net Research is needed to identify and cultivate plant species with high uptake and degradation capacity for this compound and to understand the kinetic processes involved. researchgate.netresearchgate.net

Nanotechnology offers promising new tools for remediation. Nanomaterials, such as carbon nanotubes, metal oxides, and magnetic nanoparticles, have a high surface-area-to-volume ratio, making them highly effective adsorbents for removing pesticides from water. uaeu.ac.aeresearchgate.netijnnonline.net These materials can be functionalized to selectively target specific compounds. ijnnonline.net The mechanisms of removal include adsorption, electrostatic interactions, and photocatalytic degradation. researchgate.netaccscience.com Challenges remain in scaling up production and ensuring the environmental safety of the nanomaterials themselves. ijnnonline.netaccscience.com

Table 3: Comparison of Advanced Remediation Strategies for this compound

Strategy Mechanism Advantages Challenges
Bioremediation Microbial or enzymatic breakdown of the contaminant. Cost-effective, can lead to complete mineralization, eco-friendly. koreascience.kr Slow process, requires specific environmental conditions, potential for intermediate metabolites. researchgate.net
Phytoremediation Plants absorb and metabolize the contaminant. researchgate.net Low cost, aesthetically pleasing, applicable to large areas. researchgate.net Slow growth, limited to root depth, potential for contaminants to enter the food chain. researchgate.net
Nanoremediation Adsorption or catalytic degradation using nanomaterials. uaeu.ac.ae High efficiency, rapid removal, potential for regeneration and reuse. researchgate.netnih.gov High cost, potential ecotoxicity of nanoparticles, scalability. ijnnonline.netaccscience.com
Advanced Oxidation Processes (AOPs) Generation of highly reactive radicals (e.g., •OH) to destroy contaminants. uni.lu Rapid degradation, effective for a wide range of compounds. High energy consumption, potential formation of harmful byproducts. uni.lu

Collaborative Research Frameworks for Comprehensive Environmental Assessment

Addressing the complex environmental challenges posed by pesticides like this compound requires a departure from siloed research efforts. Future progress will depend on the establishment of collaborative and interdisciplinary research frameworks that integrate knowledge from various fields. nih.govresearchgate.net

A comprehensive assessment necessitates the combined expertise of chemists, toxicologists, ecologists, modelers, and social scientists. nih.gov Such frameworks facilitate a more holistic understanding, from the molecular mechanisms of toxicity to the impacts on ecosystem services and human health. mdpi.com European research workshops have highlighted the need to better connect the cycle of risk assessment, risk management, and environmental monitoring. nih.govresearchgate.net

These collaborations should extend across academic, governmental, and industrial sectors to ensure that research is relevant to regulatory needs and can be translated into effective policy and management practices. routledge.com International cooperation is also vital for sharing data, standardizing assessment methodologies, and addressing the global nature of pesticide contamination. mdpi.com By fostering these collaborative networks, the scientific community can develop more robust and comprehensive assessments of the environmental risks of this compound and work towards more sustainable agricultural practices. nih.gov

Q & A

Q. What are the recommended analytical techniques for characterizing Demephion-O’s physicochemical properties, and how do they address reproducibility challenges?

Answer: To ensure accurate characterization, employ a combination of high-performance liquid chromatography-mass spectrometry (HPLC-MS) for purity assessment and nuclear magnetic resonance (NMR) for structural elucidation . Reproducibility requires detailed documentation of solvent systems, column specifications (e.g., C18 reverse-phase), and calibration standards. For hygroscopicity or thermal stability, dynamic vapor sorption (DVS) and differential scanning calorimetry (DSC) are critical. Always cross-validate results with independent replicates and reference spectral libraries (e.g., NIST Chemistry WebBook) .

Q. How should researchers design controlled experiments to assess this compound’s environmental degradation pathways?

Answer: Adopt a P-E/I-C-O framework (Population: soil/water samples; Exposure: this compound concentration gradients; Comparison: untreated controls; Outcome: degradation byproducts). Use gas chromatography (GC) paired with electron capture detection (ECD) to quantify metabolites. For photodegradation studies, standardize light intensity (e.g., 300–800 nm UV-Vis) and monitor pH/temperature fluctuations. Include negative controls to distinguish abiotic vs. microbial degradation .

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Answer: Logistic regression or probit analysis is recommended for binary outcomes (e.g., mortality), while ANOVA with post-hoc Tukey tests suits continuous variables (e.g., enzyme inhibition). For non-linear responses, Hill slope models or BMD (benchmark dose) software (e.g., EPA’s BMDS) provide robust EC50/LC50 estimates. Validate assumptions of normality and homoscedasticity using Shapiro-Wilk and Levene’s tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?

Answer: Apply triangulation methodology :

  • Comparative metabolomics : Use LC-QTOF-MS to profile metabolites in liver microsomes (in vitro) vs. rodent plasma (in vivo).
  • Isotope labeling : Track <sup>13</sup>C-Demephion-O to distinguish host vs. microbiome-mediated transformations.
  • Systems biology modeling : Integrate data into platforms like COPASI to simulate pathway dominance under varying oxygen/nutrient conditions .
    Contradictions often arise from interspecies cytochrome P450 variability; validate findings using humanized liver chimeric mice .

Q. What experimental strategies optimize this compound’s bioavailability in neurotoxicity studies while minimizing confounding variables?

Answer:

  • Formulation : Use nanostructured lipid carriers (NLCs) to enhance blood-brain barrier penetration; characterize particle size via dynamic light scattering (DLS) .
  • Pharmacokinetic (PK) sampling : Collect serial cerebrospinal fluid (CSF) samples via microdialysis paired with plasma PK to calculate brain-to-plasma ratios.
  • Confounder control : Randomize animal cohorts by age/weight and apply mixed-effects models to adjust for individual variability .

Q. How can multi-omics approaches (genomics, proteomics, metabolomics) elucidate this compound’s mode of action in non-target organisms?

Answer:

  • Experimental design : Expose model organisms (e.g., Daphnia magna) to sublethal doses and collect samples at multiple timepoints.
  • Data integration : Use SWATH-MS for proteomics, RNA-seq for transcriptomics, and NMR-based metabolomics . Process data through multi-omics platforms (e.g., XCMS Online, MetaboAnalyst) for pathway enrichment analysis.
  • Contradiction mitigation : Apply Benjamini-Hochberg correction to reduce false discoveries and validate hypotheses via CRISPR-Cas9 knockouts of candidate genes .

Methodological Guidelines for Data Contradiction Analysis

Q. What frameworks are recommended for reconciling inconsistent results in this compound’s ecotoxicological data?

Answer:

  • Weight-of-evidence (WoE) analysis : Score studies based on Klimisch criteria (reliability, relevance, adequacy).
  • Meta-regression : Aggregate data from public repositories (e.g., ECOTOX Knowledgebase) and model heterogeneity using random-effects meta-analysis .
  • Sensitivity analysis : Vary input parameters (e.g., partition coefficients) in tools like EPI Suite to identify critical uncertainties .

Data Reporting Standards

  • Experimental transparency : Follow ARRIVE guidelines for in vivo studies and MIAME standards for omics data .
  • Reproducibility : Deposit raw spectra, chromatograms, and code in Zenodo or Figshare with DOIs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.